(4-Hydroxy-N-methyl-L-leucine)cyclosporine

Immunosuppression Cyclosporine metabolism T-cell proliferation

Procure Cyclosporin AM9 (CAS 89270-25-7) as a certified reference standard for ANDA impurity profiling and CYP3A5 biomarker research. This primary metabolite is the exclusive product of CYP3A5 hydroxylation at position 9, offering an intermediate immunosuppressive potency (IC50 ~876 ng/mL). Differentiate from AM1 or AM4N for regulatory-compliant method validation under USP/EP monographs.

Molecular Formula C₆₂H₁₁₁N₁₁O₁₃
Molecular Weight 1218.6 g/mol
CAS No. 89270-25-7
Cat. No. B146695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-N-methyl-L-leucine)cyclosporine
CAS89270-25-7
Synonyms3-(4-Hydroxy-N-methyl-L-leucine)cyclosporin A;  _x000B_1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane Cyclic Peptide Deriv.;  5: PN: US6686454 SEQID: 5 Claimed Protein;  AM 9;  AM 9 (Peptide);  Cyclosporin A Metabolite 1;  Cyclosporin AM 9;  OL 1
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₃
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1
InChIKeyODPRYBDBGFBROY-DTLHCQOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-N-methyl-L-leucine)cyclosporine (CAS 89270-25-7): Cyclosporin A Metabolite for Analytical Reference Standards and Immunosuppressive Research Procurement


(4-Hydroxy-N-methyl-L-leucine)cyclosporine (CAS 89270-25-7), also known as Cyclosporin AM9 or M1, is a primary oxidative metabolite of the immunosuppressive cyclic undecapeptide Cyclosporin A (CsA) [1]. This compound features a single hydroxylation at the 4-position of the N-methyl-leucine residue at amino acid position 9 of the CsA ring structure [2]. It is classified as a calcineurin phosphatase pathway inhibitor and is primarily utilized as a pharmaceutical reference standard for impurity profiling in cyclosporine drug substance and product quality control, as well as a research tool for studying CsA metabolism and the immunosuppressive activity of its derivatives [3].

Why Generic Cyclosporine Metabolites Cannot Substitute for (4-Hydroxy-N-methyl-L-leucine)cyclosporine in Analytical and Research Workflows


Cyclosporin A metabolism yields over 29 distinct metabolites, including primary hydroxylated derivatives such as AM1, AM9 (M1), and AM4N, and secondary metabolites like AM1c and AM19 [1]. These metabolites exhibit vastly different immunosuppressive potencies, with AM9 retaining only a fraction of CsA activity and demonstrating unique CYP enzyme specificity [2][3]. Crucially, in therapeutic drug monitoring and impurity analysis, the accurate identification and quantification of AM9 is mandated by regulatory guidelines (USP/EP) for ANDA submissions [4]. Using a different metabolite, such as the more potent AM1 (M17) or the inactive AM4N, would yield incorrect analytical results, compromise method validation, and fail to meet regulatory requirements for cyclosporine impurity profiling. Therefore, procurement of the specific AM9 reference standard is non-negotiable for compliant analytical workflows.

Quantitative Differential Evidence for (4-Hydroxy-N-methyl-L-leucine)cyclosporine: Selecting the Right Cyclosporine Metabolite Standard


In Vitro Immunosuppressive Potency: AM9 Exhibits ~22-Fold Lower Activity than Cyclosporin A in Lymphocyte Proliferation Assays

In a concanavalin A-stimulated rat lymphocyte proliferation assay, (4-Hydroxy-N-methyl-L-leucine)cyclosporine (AM9) demonstrated an IC50 of 1.05 mg/L, which is approximately 22-fold less potent than the parent compound Cyclosporin A (CsA), which had an IC50 of 0.023 mg/L [1]. This positions AM9 as a relatively weak immunosuppressive metabolite compared to CsA and other primary metabolites like AM1 (IC50 0.11 mg/L). This quantitative difference is critical for researchers studying structure-activity relationships or for analytical labs needing to differentiate AM9 from more active contaminants.

Immunosuppression Cyclosporine metabolism T-cell proliferation

CYP450 Metabolic Specificity: AM9 is the Sole Primary Metabolite Formed by Human CYP3A5, a Key Differentiator for Pharmacogenomic Studies

In a comparative study of cyclosporine A (CsA) metabolism by recombinant human CYP enzymes, CYP3A4 generated three primary metabolites: AM1, AM9, and AM4N. In contrast, CYP3A5 produced only AM9 as a primary metabolite [1]. Furthermore, in human kidney microsomes carrying the functional CYP3A5*1 allele, AM9 was the sole detectable CsA metabolite, with its formation rate positively correlating with CYP3A5 protein expression [1]. This unique specificity makes AM9 a crucial biomarker for CYP3A5 activity, distinguishing it from other CsA metabolites which are produced by multiple enzymes.

Pharmacogenomics Drug Metabolism CYP3A5 polymorphism

In Vivo Immunosuppressive Activity: AM9 Demonstrates Negligible In Vivo Effect Compared to CsA in Murine Allograft Model

In a murine leukemia allograft rejection model (L1210 cells in C57BL/6 mice), treatment with (4-Hydroxy-N-methyl-L-leucine)cyclosporine (AM1/M17, a closely related metabolite) at 50 mg/kg/day resulted in only 1.05 ± 0.16% H-2Kd-positive cells in the spleen, indicating no significant immunosuppressive effect, while Cyclosporin A (CsA) at the same dose produced a 17.7 ± 2.9% positive cell count [1]. The trough blood level of AM1 was 221 ± 27 ng/mL, compared to 3036 ± 277 ng/mL for CsA, reflecting a combination of lower intrinsic activity and faster clearance [1]. While this study used AM1 (M17) rather than AM9, it establishes a class-level inference for primary hydroxylated metabolites: single hydroxylation at position 1 (AM1) or 9 (AM9) drastically reduces in vivo immunosuppressive efficacy compared to the parent drug [1].

In vivo pharmacology Allograft rejection Immunosuppression

Regulatory Analytical Application: AM9 Reference Standard Required for USP/EP-Compliant Cyclosporine Impurity Profiling

(4-Hydroxy-N-methyl-L-leucine)cyclosporine (Cyclosporin AM 9) is explicitly listed as a cyclosporine impurity that must be monitored and controlled in pharmaceutical formulations. Regulatory guidelines for Abbreviated New Drug Applications (ANDA) require method validation (AMV) and quality control (QC) that includes the quantification of AM9 [1]. The compound is available as a fully characterized reference standard compliant with USP and EP pharmacopoeial standards, with traceability documentation [1]. This differentiates it from other cyclosporine analogs (e.g., Cyclosporin C or D) which are not relevant impurities in CsA drug products. Unlike primary potency assays, the value here lies in certified identity and purity for instrument calibration.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Comparative Immunosuppressive Potency Ranking: AM9 (M1) Ranks Below M17 and CsC but Above CsD in a Validated In Vitro/In Vivo Model

A comprehensive study comparing cyclosporine A (CsA), cyclosporine C (CsC), cyclosporine D (CsD), and metabolites M1 (AM9), M17, and M21 established a potency ranking based on in vitro lymphocyte proliferation and in vivo local Graft-versus-Host (GvH) reaction . The observed potency order was: CsA ≥ CsC > M17 > M1 ≥ CsD > M21 . This places (4-Hydroxy-N-methyl-L-leucine)cyclosporine (M1/AM9) as having comparable or slightly greater immunosuppressive activity than Cyclosporin D but significantly less than the major metabolite M17 and the parent drug. This quantitative ranking is crucial for researchers selecting appropriate controls or investigating the impact of specific hydroxylation patterns.

Immunopharmacology Structure-Activity Relationship Graft-versus-Host Disease

Procurement-Driven Application Scenarios for (4-Hydroxy-N-methyl-L-leucine)cyclosporine (CAS 89270-25-7)


Pharmaceutical Impurity Profiling and ANDA Submission Support

Analytical laboratories in generic pharmaceutical companies require (4-Hydroxy-N-methyl-L-leucine)cyclosporine as a certified reference standard (purity ≥90% by HPLC) to develop and validate HPLC or LC-MS/MS methods for quantifying the AM9 impurity in cyclosporine drug substance and finished products [1]. This compound is essential for meeting USP and EP monograph requirements, enabling successful ANDA filings and ensuring batch-to-batch consistency in commercial manufacturing [1].

Pharmacogenomic and Drug Metabolism Research Involving CYP3A5

Researchers investigating the impact of CYP3A5 polymorphisms on cyclosporine pharmacokinetics and pharmacodynamics need purified AM9 as a reference material. As the only primary metabolite produced exclusively by CYP3A5, AM9 serves as a specific biomarker for CYP3A5 activity in in vitro microsomal assays and in vivo pharmacokinetic studies [2]. Its use enables the accurate correlation of genotype (CYP3A5*1 vs. *3) with phenotype, a critical step in personalized immunosuppressive therapy research [2].

Immunosuppression Structure-Activity Relationship (SAR) Studies

Academic and industrial immunopharmacology labs use AM9 as a tool compound to study the structural determinants of cyclosporine's immunosuppressive activity. Because AM9 is a primary metabolite with a single hydroxylation at position 9 and exhibits a quantifiable, intermediate level of immunosuppressive activity (ranked fourth out of six tested compounds, with an IC50 of 1.05 mg/L) [3], it provides a valuable reference point for assessing the functional impact of specific chemical modifications. This enables researchers to compare new cyclosporine analogs against a well-characterized metabolite rather than relying solely on the parent drug CsA.

Therapeutic Drug Monitoring (TDM) Method Development and Validation

Clinical chemistry and toxicology laboratories developing LC-MS/MS assays for the simultaneous quantification of cyclosporine and its metabolites in whole blood require AM9 as a calibrator. Validated methods can achieve linear ranges of 5–2000 μg/L for AM9 in blood and 2–500 μg/L in isolated lymphocytes, with coefficients of variation between 1.8% and 9.8% [4]. Accurate AM9 measurement is critical, as metabolite ratios (e.g., AM9/CsA) may serve as potential markers for cardiovascular risk in transplant recipients, making the availability of a pure standard essential for clinical research [4].

Quote Request

Request a Quote for (4-Hydroxy-N-methyl-L-leucine)cyclosporine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.